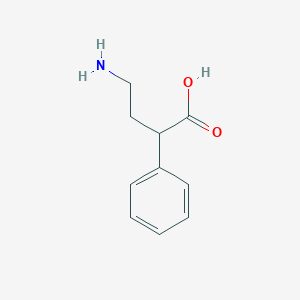

4-氨基-2-苯基丁酸

描述

Synthesis Analysis

- 4-Amino-2-phenylbutanoic acid can be synthesized through various methods, including the direct replacement of the terminal amino group by a tetrazol-1-yl fragment (Putis, Shuvalova, & Ostrovskii, 2008).

- Another synthesis method involves the hydrolysis of methyl 4-R-2-oxo-5-phenylpyrrolidine-3-carboxylates, which leads to the formation of 4-amino-3-R-4phenylbutanoic acid hydrochlorides (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Molecular Structure Analysis

- The molecular structure of 4-Amino-2-phenylbutanoic acid has been analyzed through experimental and theoretical studies, including vibrational spectra and potential energy distribution (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Chemical Reactions and Properties

- The molecule has been involved in various chemical reactions, such as the inhibition of thienylalanine incorporation in Escherichia coli (Edelson & Keeley, 1963).

- Additionally, it acts as a substrate and inhibitor in reactions involving gamma-aminobutyric acid aminotransferase (Silverman, Durkee, & Invergo, 1986).

Physical Properties Analysis

- The synthesis and properties of related compounds, such as 3-amino-2-hydroxy-4-phenylbutanoic acid, provide insights into the physical properties of 4-Amino-2-phenylbutanoic acid. These studies include X-ray structure determination and analysis of derivatives (Nakamura et al., 1976).

Chemical Properties Analysis

- Research on similar compounds, such as 4-amino-2-(substituted methyl)-2-butenoic acids, sheds light on the chemical properties of 4-Amino-2-phenylbutanoic acid, including its behavior as a competitive reversible inhibitor in biochemical reactions (Duke et al., 1993).

科学研究应用

γ-氨基丁酸 (GABA) 类似物合成前体

4-氨基-2-苯基丁酸经常被研究,因为它具有形成聚合物的潜力,并且是合成γ-氨基丁酸 (GABA) 类似物的前体 . GABA 是大脑中重要的神经递质,其类似物在神经传递的研究中很重要 .

抗菌和抗生物膜活性

在一项研究中,抗菌肽 (AMP) 中的亮氨酸残基被 6-氨基己酸取代,以增强其细胞选择性 . 虽然没有直接提到 4-氨基-2-苯基丁酸,但这项研究表明,抗菌肽中的氨基酸取代可能是对抗耐药菌的重要策略 .

有机合成

4-氨基-2-苯基丁酸是有机合成中重要的原料和中间体 . 它可用于合成各种复杂的有机分子。

制药

该化合物也用于制药行业 . 它可用于合成药物,特别是那些涉及复杂有机结构的药物。

农用化学品

4-氨基-2-苯基丁酸用于农用化学品行业 . 它可用于合成各种农用化学品,包括杀虫剂和肥料。

染料领域

在染料行业,4-氨基-2-苯基丁酸被用作原料和中间体 . 它可用于合成各种染料。

安全和危害

作用机制

Target of Action

4-Amino-2-phenylbutanoic acid, also known as Phenylbutyric acid, is primarily used for the management of chronic urea cycle disorders due to deficiencies in specific enzymes . These disorders are characterized by the body’s inability to remove ammonia from the bloodstream, which can lead to severe neurological problems and death. Phenylbutyric acid acts as an adjunctive therapy, helping to manage these conditions .

Mode of Action

Phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is suggested that phenylbutyric acid can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor . This means it can help to reduce the levels of ammonia in the body, assist in the correct folding of proteins, and regulate gene expression .

Biochemical Pathways

The biochemical pathways affected by 4-Amino-2-phenylbutanoic acid are primarily related to the metabolism of ammonia and the urea cycle . By acting as an ammonia scavenger, phenylbutyric acid helps to reduce the levels of ammonia in the body, thereby alleviating the symptoms of urea cycle disorders .

Pharmacokinetics

Phenibut, a derivative of 4-Amino-2-phenylbutanoic acid, is well-absorbed in the body with a bioavailability of ≥63% for a 250 mg dose . The onset of action has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours . The compound is minimally metabolized in the liver and is excreted in the urine, with 63% of the dose being excreted unchanged .

Result of Action

The primary result of the action of 4-Amino-2-phenylbutanoic acid is the reduction of ammonia levels in the body, which can help to manage the symptoms of urea cycle disorders . In addition, it has been reported to have anti-inflammatory effects and can act as a chemical chaperone, assisting in the correct folding of proteins .

属性

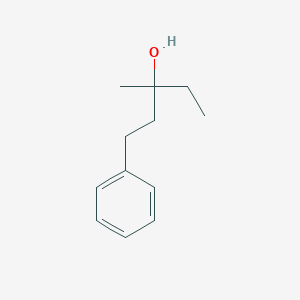

IUPAC Name |

4-amino-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRIOADNXHWOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66859-48-1 (hydrochloride) | |

| Record name | alpha-Phenyl-gamma-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20926915 | |

| Record name | 4-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13080-10-9 | |

| Record name | alpha-Phenyl-gamma-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

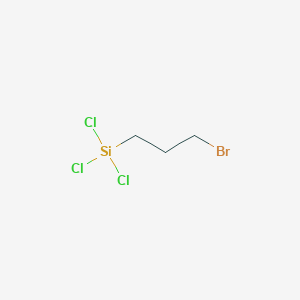

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)

![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)